Ethyl cinnoline-8-carboxylate
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Overview
Description
Ethyl cinnoline-8-carboxylate is a heterocyclic compound belonging to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cinnoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization and formation of the cinnoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl cinnoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydrocinnoline derivatives, and various substituted cinnoline compounds .
Scientific Research Applications
Ethyl cinnoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: this compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl cinnoline-8-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition can reduce inflammation and tissue damage . Molecular docking studies have shown that the ester function at C-4 of the cinnoline ring is a critical site for binding and activity .
Comparison with Similar Compounds
Ethyl cinnoline-8-carboxylate can be compared with other cinnoline derivatives and similar heterocyclic compounds:
Cinnoline Derivatives: Other cinnoline derivatives, such as cinnoline-4-carboxylate and cinnoline-6-carboxylate, exhibit similar biological activities but may differ in their potency and stability.
Quinoline Derivatives: Quinoline and its derivatives share structural similarities with cinnolines but have distinct chemical reactivities and applications.
Isoquinoline Derivatives: Isoquinoline compounds also resemble cinnolines but have a different arrangement of nitrogen atoms in the ring.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl cinnoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-3-4-8-6-7-12-13-10(8)9/h3-7H,2H2,1H3 |
InChI Key |
ZFPQCKSWWANQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=NC=C2 |
Origin of Product |
United States |
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